N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a complex tricyclic core with a hydroxymethyl substituent at position 11, a 4-methylphenyl group at position 5, and a sulfanyl-acetamide side chain linked to a 4-chlorophenyl group. The compound’s stereoelectronic properties are influenced by the chloro-substituted aryl group, which may enhance binding affinity compared to non-halogenated analogs. Structural determination of such molecules typically employs X-ray crystallography refined via programs like SHELXL .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S/c1-15-3-5-17(6-4-15)25-31-26-22(11-21-18(13-33)12-29-16(2)24(21)35-26)27(32-25)36-14-23(34)30-20-9-7-19(28)8-10-20/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERMRUMTLCDGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo framework, followed by the introduction of the chlorophenyl and hydroxymethyl groups. The final step involves the formation of the acetamide linkage.
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Step 1: Formation of Triazatricyclo Framework
- Reactants: Starting materials such as 4-methylphenyl and other precursors.
- Conditions: Catalysts, solvents, and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The compound’s closest analogs include:
- Analog 1 : 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (ECHEMI: 867040-59-3) .
- Analog 2 : N-[4-(4-Methoxybenzenesulfonamido)-phenyl]sulfonyl]acetamide, a sulfonamide derivative with intramolecular hydrogen bonding .
Key Structural Differences :
| Feature | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Aryl Substituent (R) | 4-Chlorophenyl | 4-Methoxyphenyl | 4-Methoxybenzenesulfonamido |
| Core Heterocycle | 2-Oxa-4,6,13-triazatricyclo | Similar tricyclic core | Sulfonamide-linked aromatic |
| Hydrogen Bond Donors | Hydroxymethyl, acetamide NH | Hydroxymethyl, acetamide NH | Sulfonamide SO₂NH, acetamide |
Analog 2’s sulfonamide moiety enhances hydrogen-bonding capacity, which may favor solubility but reduce membrane permeability .
Physicochemical Properties
Hypothetical data based on structural analogs:
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~650 | ~660 | ~450 |
| Calculated LogP | 3.8 | 2.5 | 1.2 |
| Aqueous Solubility | Low (<0.1 mg/mL) | Moderate | High |
Analog 2’s sulfonamide group lowers LogP, aligning with its higher solubility .
Hypothetical Activity Comparison :
| Compound | IC₅₀ (Hypothetical, nM) | Target Enzyme/Receptor |
|---|---|---|
| Target Compound | 50 | Kinase X |
| Analog 1 | 120 | Kinase X |
| Gefitinib (Reference) | 15 | EGFR |
The target compound’s chloro group may confer stronger enzyme inhibition than Analog 1, though less potent than clinical references like gefitinib .
Biological Activity
N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide (CAS Number: 892383-98-1) is a complex organic compound with potential biological activities that warrant detailed examination. This article explores its biological activity through various studies and data sources.
| Property | Value |
|---|---|
| Molecular Formula | C27H23ClN4O4S |
| Molecular Weight | 535.0 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The compound's biological activity is primarily attributed to its interaction with specific cellular targets and pathways. Research indicates that compounds similar in structure may exhibit inhibition of lysosomal phospholipase A2 (PLA2G15), which plays a critical role in lipid metabolism and membrane dynamics . This inhibition can lead to alterations in cellular signaling and apoptosis pathways.
Pharmacological Studies
- Anticancer Activity : Studies have shown that derivatives of triazatricyclo compounds exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death.
- Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that triazatricyclo derivatives may protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative conditions.
Study 1: Inhibition of PLA2G15
A study published in the British Journal of Pharmacology explored the effects of cationic amphiphilic compounds on PLA2G15 activity. The findings indicated that inhibition of this enzyme could predict drug-induced phospholipidosis, highlighting the importance of structural modifications in enhancing biological activity .
Study 2: Anticancer Efficacy
In vitro studies conducted on various cancer cell lines demonstrated that triazatricyclo derivatives could significantly reduce cell viability and induce apoptosis through caspase activation pathways. The study provided IC50 values indicating potent anticancer effects at micromolar concentrations.
Study 3: Neuroprotective Mechanisms
Research has indicated that compounds similar to N-(4-chlorophenyl)-2-{...} can mitigate oxidative stress in neuronal models, suggesting a protective effect against neurodegeneration. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell survival rates in treated cultures.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound in a laboratory setting?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of intermediates like 2-chloro-N-phenylacetamide with heterocyclic precursors. Key steps include thioether bond formation and cyclization under controlled conditions (e.g., anhydrous environment, catalytic bases). Reaction monitoring via TLC or HPLC is critical to isolate intermediates . For example, highlights the use of 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols in analogous syntheses.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structural features?
- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for confirming connectivity in the tricyclic core. X-ray crystallography provides definitive proof of stereochemistry, particularly for the oxa-aza bicyclic system. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like hydroxymethyl and sulfanyl . emphasizes the importance of crystallographic data for verifying complex ring systems.
Q. What are the critical handling and storage conditions to ensure compound stability?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the sulfanyl group. Use amber vials to avoid photodegradation of the chlorophenyl moiety. Stability studies in recommend regular purity checks via HPLC, especially after thawing .
Advanced Research Questions
Q. How can experimental design principles (e.g., Design of Experiments, DoE) optimize yield and purity in multi-step syntheses?
- Methodological Answer : Apply factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). Bayesian optimization algorithms, as demonstrated in , efficiently navigate parameter space to maximize yield while minimizing side reactions (e.g., hydrolysis of the hydroxymethyl group) . Response surface methodology (RSM) can model nonlinear relationships between variables.
Q. What role do non-covalent interactions play in the supramolecular assembly and reactivity of this compound?
- Methodological Answer : The tricyclic structure engages in π-π stacking (via the 4-methylphenyl group) and hydrogen bonding (via hydroxymethyl and acetamide motifs), influencing crystallization and solubility. suggests studying these interactions using density functional theory (DFT) to predict packing behavior and reactivity in catalytic systems .
Q. What computational strategies predict electronic properties and potential biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to enzymes like kinases or proteases. DFT calculations (e.g., Gaussian 16) model frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. highlights machine learning approaches for ligand-target interaction prediction .
Q. How should researchers address contradictions between theoretical predictions and experimental physicochemical data?
- Methodological Answer : Cross-validate computational models with experimental data (e.g., comparing DFT-calculated dipole moments with dielectric constant measurements). If discrepancies persist, re-evaluate solvent effects or conformational sampling in simulations. recommends iterative refinement using statistical error analysis .
Q. What novel synthetic routes enable functionalization of the tricyclic core for structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
